molecular formula C6H5BrN2O2 B164912 5-Amino-2-bromoisonicotinic acid CAS No. 1242336-80-6

5-Amino-2-bromoisonicotinic acid

Cat. No. B164912
M. Wt: 217.02 g/mol
InChI Key: TZANKVNNHOWWKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Amino-2-bromoisonicotinic acid is C6H5BrN2O2 . Its molecular weight is 217.02 . The InChI code is 1S/C6H5BrN2O2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2H,8H2, (H,10,11) .


Physical And Chemical Properties Analysis

The boiling point of 5-Amino-2-bromoisonicotinic acid is 507.3°C at 760 mmHg . Its melting point is between 293-297°C . The compound is solid at room temperature . It has a molecular refractivity of 43.2±0.3 cm^3 .

Scientific Research Applications

Crystal Structure Studies

5-Amino-2-bromoisonicotinic acid and its derivatives have been studied for their crystal structures and interactions with other molecules. For instance, the complex crystals of 5-bromocytosine and N-tosyl-L-glutamic acid, a related compound, have been examined to understand the interaction modes between cytosine and the acidic side group of amino acid (Ohki, Takénaka, Shimanouchi, & Sasada, 1976). These studies contribute to the broader understanding of molecular structures and interactions, which can have implications in fields like drug design and materials science.

Electrocatalysis and Synthesis

Research has been conducted on the electrocatalysis and synthesis of compounds related to 5-Amino-2-bromoisonicotinic acid. For example, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes has been investigated, showcasing the potential of these compounds in chemical synthesis and possibly in industrial applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Medicinal Chemistry and Drug Design

Compounds related to 5-Amino-2-bromoisonicotinic acid have been explored in medicinal chemistry, particularly in the synthesis of derivatives for potential therapeutic use. For instance, the study of triphenyltin complexes of N-(5-bromosalicylidene)-α-amino acids for their cytotoxic activity against tumor cell lines highlights the potential use of these compounds in cancer research (Yao, Yang, Zheng, & Tian, 2017).

Biochemical Studies

In biochemical research, 5-Amino-2-bromoisonicotinic acid derivatives have been utilized to understand biological processes and mechanisms. For instance, the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p, which involves the use of brominated compounds, is critical for understanding gene expression regulation and epigenetics (Owen et al., 2000).

Analytical Chemistry

In analytical chemistry, derivatization methods involving 5-bromonicotinic acid N-hydroxysuccinimide have been developed for the determination of amino acid sequences of peptides, demonstrating the application of these compounds in advanced analytical techniques (Miyagi et al., 1998).

Safety And Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled in a well-ventilated place with suitable protective clothing .

properties

IUPAC Name

5-amino-2-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZANKVNNHOWWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615662
Record name 5-Amino-2-bromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-bromoisonicotinic acid

CAS RN

1242336-80-6
Record name 5-Amino-2-bromo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-bromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-2-bromopyridine-4-carboxylic acid
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